

# how does A-485 inhibit H3K27ac and H3K18ac

**Author:** Smolecule Technical Support Team. **Date:** February 2026

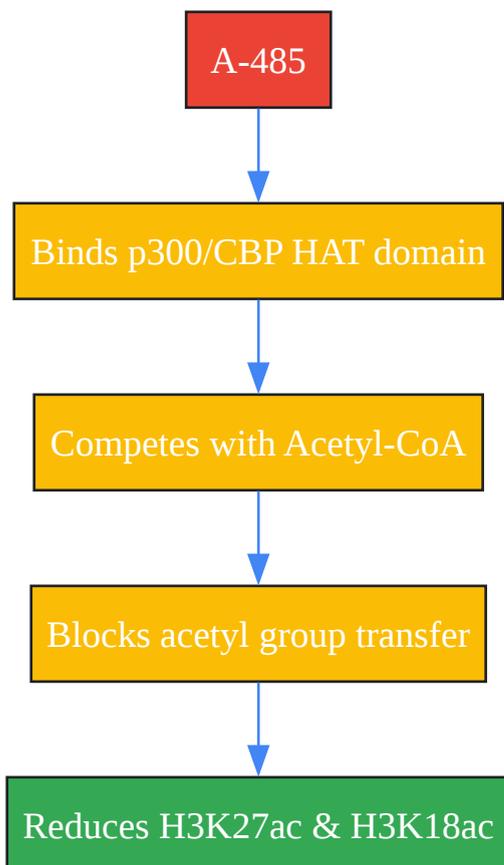
**Compound Focus: A-485**

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## Molecular Mechanism of Action

The mechanism by which **A-485** inhibits acetylation can be broken down into three key steps: binding, competition, and selective inhibition.



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The flowchart above illustrates the core mechanism: **A-485** binds to the catalytic site of p300/CBP, directly competing with the natural cofactor acetyl-CoA. This prevents the transfer of acetyl groups to specific lysine residues on histone H3 [1].

- **Direct and Competitive Binding:** Structural studies, including X-ray crystallography at 1.95Å resolution, show that **A-485** binds the HAT domain of p300 in a site that overlaps directly with the acetyl-CoA binding pocket. It makes key hydrogen bonds with residues like Gln-1455 and Ser-1400 [1].
- **Acetyl-CoA Competition:** Enzyme kinetics confirm that **A-485** is **competitive with acetyl-CoA**. As acetyl-CoA concentration increases, the inhibitory activity (IC50) of **A-485** decreases linearly, which is characteristic of a competitive inhibitor [1].
- **Selectivity for H3K27ac and H3K18ac:** p300/CBP has a strong preference for specific histone residues. In cellular assays, **A-485** treatment led to a dose-dependent decrease in H3K27ac (EC50 = 73 nM in PC-3 cells) and H3K18ac, while showing no effect on other marks like H3K9ac (EC50 > 10,000 nM) [1]. This specific inhibition is a direct result of targeting p300/CBP, the primary writers of the H3K27ac mark [2] [3].

## Quantitative Potency and Selectivity Profile

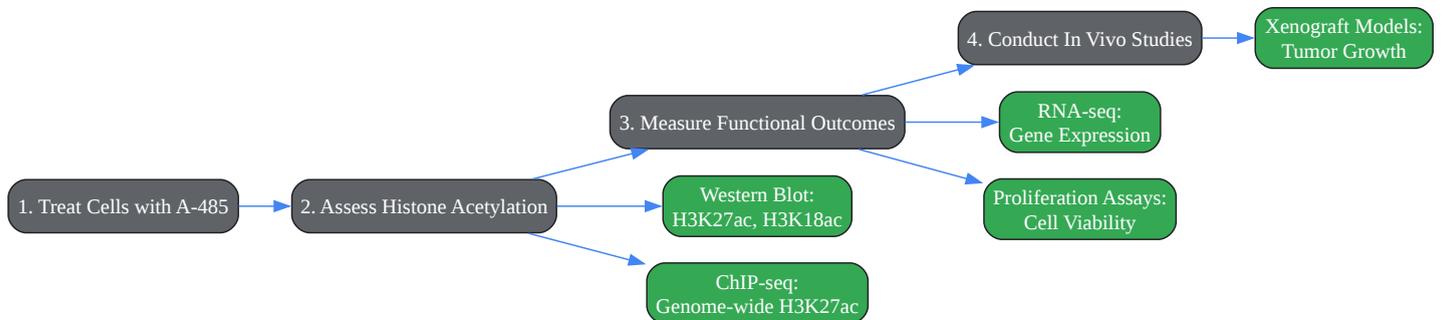
The following table summarizes the key biochemical and cellular characteristics of **A-485**, demonstrating its high potency and selectivity.

Parameter	Value	Assay/Context	Source
Biochemical IC50 (p300)	9.8 nM	TR-FRET (H4 peptide acetylation)	[1] [4]
Biochemical IC50 (CBP)	2.6 nM	TR-FRET (H4 peptide acetylation)	[1]
Binding Affinity (Kd)	15 nM	Surface Plasmon Resonance (p300-HAT)	[1] [4]
Cellular EC50 (H3K27ac)	73 nM	High-content imaging (PC-3 cells)	[1]

Parameter	Value	Assay/Context	Source
Recommended Use Concentration	800 nM	Cell-based assays	[4]
Selectivity	>1,000-fold	No inhibition of PCAF, GCN5, MYST3, MYST4, TIP60, HAT1 at 10 $\mu$ M. Selective over BET bromodomains and 150+ non-epigenetic targets.	[1] [4]

## Experimental Evidence and Validation Workflow

The evidence for **A-485**'s mechanism comes from a multi-technique experimental approach, which you can replicate or use as a guide for validating its effects. The workflow below outlines the key experiments.



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This workflow shows the progression from initial cellular treatment to in vivo validation. Here are the technical details for key experiments cited in the search results:

- **Western Blotting for Histone Marks:** DLBCL cell lines were treated with DMSO, 250 nM, or 500 nM **A-485** for 72 hours. Protein was extracted using RIPA buffer, and 20  $\mu$ g of protein was separated

by SDS-PAGE before transfer to PVDF membranes and probing with antibodies against H3K27ac [2]. This method directly shows the loss of the acetylation mark.

- **Chromatin Immunoprecipitation Sequencing (ChIP-seq):** Used in acute liver injury models and breast cancer studies to show that **A-485** preferentially reduces H3K27ac and H3K18ac at the promoter and enhancer regions of critical genes [5] [6] [3]. In DLBCL, RNA-seq analysis revealed that **A-485** suppresses oncogenic pathways by inhibiting the MYC and E2F1 pathways [2].
- **In Vivo Efficacy Studies:** In a DLBCL xenograft model, mice were injected with OCI-LY7 cells. Once tumors reached ~60 mm<sup>3</sup>, mice were treated with **A-485**. Tumor volume was measured with calipers, and the studies demonstrated that **A-485** significantly suppressed tumor growth [2].

## Research and Therapeutic Applications

The specific inhibition of H3K27ac by **A-485** has shown promising therapeutic effects in preclinical cancer models:

- **Diffuse Large B-Cell Lymphoma (DLBCL):** **A-485** exhibited potent antitumor effects both in vitro and in vivo. Furthermore, its combination with the XPO1 inhibitor KPT8602 showed synergistic anti-lymphoma effects [2].
- **Breast Cancer:** In ER+ breast cancer, **A-485** downregulates ER signaling, suppresses estrogen-regulated genes (like MYC and CCND1), and inhibits tumor growth by reducing H3K27ac at enhancers of these oncogenes [3].
- **Other Cancers:** **A-485** also shows efficacy in prostate cancer and certain hematological malignancies by disrupting oncogenic transcriptional programs [1] [3].

## Important Considerations for Experimental Use

When using **A-485** in your research, please note:

- **Cellular vs. Biochemical Potency:** The recommended concentration for cell-based assays (800 nM) [4] is about 10-fold higher than the cellular EC<sub>50</sub> for H3K27ac reduction. Phenotypes observed at concentrations significantly above 1 μM should be interpreted with caution, as the risk of off-target effects increases [4].
- **In Vivo Dosing:** Effective in vivo tumor growth inhibition in xenograft models often requires high doses (e.g., 100 mg/kg) [2] [4]. Be mindful that systemic inhibition of the widely expressed p300/CBP

proteins could lead to toxicity, requiring careful dose optimization [4].

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